2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3S/c21-17-3-1-16(2-4-17)15-20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARABEOXJFOBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a piperazine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a piperazine ring, which is known for its role in various pharmacological activities. The presence of fluorine atoms and a sulfonyl group enhances its biological activity.
Research indicates that compounds containing piperazine structures often interact with neurotransmitter systems, particularly in the central nervous system. The specific interactions of this compound may involve:
- Dopamine Receptors : Modulation of dopaminergic activity, potentially influencing mood and cognition.
- Serotonin Receptors : Interaction with serotonin receptors could affect anxiety and depression pathways.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it was found to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase 1 (PARP1), which is crucial in DNA repair mechanisms. The IC50 values for related compounds in this class ranged from 18 µM to 57.3 µM, indicating significant anticancer potential .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Piperazine derivatives are often investigated for their ability to modulate neurotransmitter systems, which can lead to anxiolytic or antidepressant effects. Specific studies have shown that similar compounds can reduce anxiety-like behaviors in animal models .
Study on Cancer Cell Lines
In a study evaluating the effects of various piperazine derivatives on human breast cancer cells, it was observed that compounds similar to this compound exhibited significant cytotoxicity. The study reported that these compounds enhanced cleavage of PARP1 and increased apoptosis markers such as phosphorylated H2AX and activated CASPASE 3/7 .
Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of piperazine derivatives found that certain modifications could lead to enhanced binding affinities for serotonin receptors. This suggests that the compound may have potential applications in treating mood disorders .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| IC50 (Breast Cancer Cells) | 18 µM - 57.3 µM |
| Mechanism | PARP1 Inhibition |
| Potential Effects | Anticancer, Anxiolytic |
Comparison with Similar Compounds
Research Implications
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity optimize binding to aromatic-pocket-containing targets (e.g., serotonin receptors), while chlorine may enhance stability but reduce specificity .
- Linker Design : Sulfonyl ethyl linkers improve solubility over bulkier groups (e.g., thiazole), but heterocycles like triazoles offer additional hydrogen-bonding sites .
- Thermal Stability : Higher melting points in fluorinated derivatives (e.g., Compound 30) suggest suitability for solid formulations .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms regiochemistry of the piperazine and fluorophenyl groups. Key signals include:
- Piperazine protons: δ 2.5–3.5 ppm (multiplet) .
- Sulfonamide NH: δ 7.8–8.2 ppm (broad singlet) .
- IR : Stretching vibrations at ~1350 cm⁻¹ (S=O) and ~1650 cm⁻¹ (C=O) validate sulfonamide and acetamide groups .
- LCMS : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
How does this compound interact with serotonin receptors, and what experimental approaches validate these interactions?
Advanced Research Question
The fluorophenyl-piperazine moiety suggests potential 5-HT receptor modulation. Validation methods include:
- Radioligand displacement assays : Compete with [³H]LSD or [³H]8-OH-DPAT for 5-HT1A/2A binding (Ki values <100 nM indicate high affinity) .
- Functional assays : Measure cAMP inhibition (5-HT1A) or calcium flux (5-HT2A) in transfected HEK293 cells .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with receptor binding pockets (e.g., Ser159 and Tyr390 in 5-HT1A) .
What strategies mitigate metabolic instability of this compound in preclinical studies?
Advanced Research Question
- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate to enhance plasma stability .
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic assays to identify metabolic hotspots .
- Isotope labeling : Use ¹⁴C-labeled analogs to track metabolite formation via HPLC-radiodetection .
How can researchers optimize solubility for in vivo administration without compromising target affinity?
Basic Research Question
- Salt formation : Convert the free base to a hydrochloride salt for improved aqueous solubility .
- Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline for IV formulations .
- Particle size reduction : Nano-milling (e.g., jet milling) achieves <200 nm particles for enhanced dissolution .
What computational tools predict the off-target effects of this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
